N,N'-Diacetylbenzidine

Metabolic activation Prostaglandin H synthase Carcinogenesis

Research on benzidine metabolism requires authentic N,N'-Diacetylbenzidine (DABZ) to ensure accurate quantification and valid mechanistic studies. Generic substitution with benzidine or N-acetylbenzidine is scientifically invalid due to 48-fold slower N-oxidation kinetics and distinct CYP1A1/1A2 specificity. - Enzymatic Selectivity: DABZ oxidation occurs exclusively via CYP1A1/1A2 (421 ± 49 pmol/mg/min), enabling selective probe assays for isoform induction/inhibition studies. - Metabolic Relevance: Constitutes 73 ± 2.5% of recovered radioactivity in rodent liver slices, making it essential for quantitative toxicology and biomonitoring LC-MS/MS method development. - Authentic Standard: Procure high-purity DABZ to generate the DNA adduct standard N'-(deoxyguanosin-8-yl)-N-acetylbenzidine via its N-hydroxylated metabolite.

Molecular Formula C16H16N2O2
(C6H4NHCOCH3)2
C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 613-35-4
Cat. No. B017155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diacetylbenzidine
CAS613-35-4
SynonymsN,N’-[1,1’-Biphenyl]-4,4’-diylbis-acetamide;  4,4’-Diacetamidobiphenyl;  4,4’-Diacetylamino-1,1’-biphenyl;  4,4’-Diacetylaminobiphenyl;  4,4’-Diacetylbenzidine;  Diacetylbenzidine;  N,N’-Diacetyl-4,4’-benzidine;  NSC 12409;  NSC 4717; 
Molecular FormulaC16H16N2O2
(C6H4NHCOCH3)2
C16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C16H16N2O2/c1-11(19)17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
InChIKeyCZVHCFKUXGRABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ETHANOL, ETHYL ACETATE
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diacetylbenzidine: Identity & Baseline Profile


N,N'-Diacetylbenzidine (DABZ; CAS 613-35-4) is a biphenyl diacetamide derivative, formally designated as N,N'-[1,1'-biphenyl]-4,4'-diylbisacetamide, with the molecular formula C₁₆H₁₆N₂O₂ and a molecular weight of 268.31 g/mol [1][2]. It exists as a white to brown crystalline solid with a melting point range of 314–330°C and is practically insoluble in water (log Pow = 1.97) but soluble in organic solvents such as ethanol and ethyl acetate [1][2]. This compound is recognized primarily as the diacetylated metabolite of the known human carcinogen benzidine (BZ) and is classified by IARC as a Group 2B possible human carcinogen [1][3].

Benzidine metabolic pathway differentiation probe
Species-specific hepatic metabolism studies
CYP1A1/1A2 induction and inhibition research
DNA adduct biomarker development workflows

N,N'-Diacetylbenzidine: Why Generic Substitution Fails


Within the benzidine metabolic cascade, generic substitution among benzidine (BZ), N-acetylbenzidine (ABZ), and N,N'-diacetylbenzidine (DABZ) is scientifically invalid due to profound differences in enzymatic processing and species-specific disposition. Unlike benzidine, which undergoes rapid N-oxidation and N-acetylation, DABZ exhibits markedly slower N-oxidation kinetics—up to 48-fold slower in rat microsomes compared to ABZ [1]. Furthermore, hepatic deacetylation of DABZ in rat microsomes proceeds at only 1–2% of the N-acetylation rate, indicating that DABZ is not readily converted back to ABZ or BZ in this species [1]. In human liver slices, the metabolic fate diverges sharply: under baseline conditions, ABZ formation predominates (34 ± 4% of total radioactivity) while DABZ represents only 1.6 ± 0.5%, a 21-fold quantitative disparity [2]. Therefore, selecting DABZ versus ABZ or BZ is not a matter of interchangeable precursors but a decision that dictates which enzymatic pathways are engaged and which reactive intermediates are generated—fundamentally altering experimental outcomes in toxicology, metabolism, and biomarker development.

N-oxidation kinetics diverge substantially; ABZ cannot replicate DABZ pathway engagement and may alter reactive intermediate profiles.
Human and rat metabolite ratios are inverse; DABZ predominates in rodent models while ABZ dominates in human liver, limiting species-extrapolation if the wrong metabolite is selected.
CYP450 isoform requirements differ: DABZ oxidation depends on CYP1A induction, whereas ABZ shows constitutive oxidation, precluding direct assay substitution.

N,N'-Diacetylbenzidine vs. Key Metabolic Analogs


Metabolic Pathway Decision: Inactivation vs. Activation

Comparative metabolic activation studies demonstrate that diacetylation of benzidine to N,N'-diacetylbenzidine represents a pathway of biological inactivation, whereas monoacetylation (N-acetylbenzidine) retains significant activation potential. In prostaglandin H synthase (PHS)-mediated metabolism assays, benzidine exhibited rapid turnover, while N,N'-diacetylbenzidine showed almost no PHS-associated metabolism [1]. This functional divergence is reinforced by N-oxidation kinetic data: total oxidation at both nitrogens of N-acetylbenzidine was 48-fold faster than N-oxidation of N,N'-diacetylbenzidine in rat microsomes, and 4-fold faster in mouse microsomes [2].

Inactivation vs Activation
Head-to-head
ABZ N-oxidation 48× faster than DABZ in rat microsomes; DABZ shows almost no PHS metabolism.
Supports metabolic pathway differentiation
Rat liver subcellular fractions, NADPH/NADH
Metabolic activation Prostaglandin H synthase Carcinogenesis N-oxidation

Species-Specific Hepatic Metabolism: Rat vs. Human

In head-to-head liver slice incubations with [³H]benzidine, the metabolic distribution among BZ, ABZ, and DABZ differs fundamentally between rat and human tissue. In rat liver slices (0.05 mM benzidine, 1 h), DABZ represented 73 ± 2.5% of total radioactivity recovered, whereas ABZ accounted for only 8.8 ± 3.6% [1]. In contrast, under comparable conditions in human liver slices (0.014 mM benzidine, 2 h), ABZ predominated at 34 ± 4%, while DABZ represented only 1.6 ± 0.5% of total radioactivity [1]. The addition of the deacetylase inhibitor paraoxon increased DABZ formation in human slices by 32-fold (to 51 ± 3%), indicating that rapid deacetylation in human liver actively suppresses DABZ accumulation [1].

Species-Specific Metabolism
Head-to-head
Human: ABZ 34%, DABZ 1.6%; Rat: DABZ 73%, ABZ 8.8% of recovered radioactivity.
Reported species-specific metabolite context
Rat and human liver slices, [³H]benzidine
Species differences Hepatic metabolism NAT2 genotype Biomarker

CYP1A1/1A2 Induction Requirement for Oxidation

The oxidative metabolism of DABZ versus ABZ is governed by distinct cytochrome P450 requirements. In rat liver microsomes, oxidation of DABZ to N-hydroxy-N,N'-diacetylbenzidine (NHDA) was not observed with control microsomes; however, with β-naphthoflavone-treated microsomes (CYP1A1/1A2 induced), significant formation of NHDA (421 ± 49 pmol/mg protein/min) and ring-oxidation products (182 ± 28 pmol/mg protein/min) was detected [1]. This metabolism was completely inhibited by the CYP1A1/1A2 inhibitors α-naphthoflavone and ellipticine at 10 μM [1]. In contrast, N-acetylbenzidine (ABZ) oxidation to N'-hydroxy-N-acetylbenzidine (N'HA) proceeded at 49 ± 6 pmol/mg protein/min in control microsomes without induction [1].

CYP1A1/1A2 Induction
Head-to-head
DABZ oxidation: 421 pmol/mg/min (induced); ABZ: 49 pmol/mg/min (constitutive). Not detected in control.
CYP1A1/1A2-selective probe context
β-naphthoflavone-induced rat microsomes
Cytochrome P450 CYP1A1 CYP1A2 Enzyme induction β-naphthoflavone

Physicochemical Property Differences

N,N'-Diacetylbenzidine exhibits physicochemical properties that distinguish it sharply from its parent compound benzidine, with implications for analytical method development, formulation, and handling. DABZ has a melting point of 314–330°C [1] compared to benzidine's melting point of 120–128°C, representing an increase of approximately 190–200°C. DABZ is practically insoluble in water (log Pow = 1.97) [1], whereas benzidine is slightly soluble in hot water. These differences in thermal stability and hydrophobicity preclude direct substitution in analytical protocols, extraction procedures, or solid-phase handling workflows.

Physicochemical Shift
Class-level
mp ~314–330°C vs. ~120–128°C; log Pow 1.97; practically insoluble in water.
Thermal and solubility differences preclude direct substitution
Data to verify; ICSC / NITE-CHRIP databases
Physicochemical properties Solubility Analytical reference standard Formulation

DNA Adduct Formation Pathway

N,N'-Diacetylbenzidine serves as a precursor to the formation of the DNA adduct N'-(deoxyguanosin-8-yl)-N-acetylbenzidine via its N-hydroxylated metabolite, N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ). In the presence of partially purified rat hepatic N,O-acyltransferase, N-OH-DABZ formed this specific adduct, which is identical to the adduct formed in rat liver in vivo and in the direct reaction of N'-hydroxy-N-acetylbenzidine (N'-OH-ABZ) with DNA under acidic conditions [1]. Hepatic cytosolic N-acetylation of N-OH-ABZ and N'-OH-ABZ to form N-OH-DABZ was quite rapid (0.5–1.9 nmol/min/mg cytosol protein) in both rat and mouse systems [1]. This positions DABZ as the immediate precursor to a well-characterized DNA adduct biomarker, distinct from adducts formed directly from benzidine or ABZ.

DNA Adduct Formation
Head-to-head
N-OH-DABZ → dG-ABZ adduct via N,O-acyltransferase; rate 0.5–1.9 nmol/min/mg.
Specific DNA adduct precursor role
Rat/mouse cytosol; adduct confirmed by FAB MS
DNA adduct N,O-acyltransferase Genotoxicity N-hydroxy-DABZ

Regulatory Classification and Exposure Limits

N,N'-Diacetylbenzidine is subject to specific occupational exposure limits and hazard classifications that distinguish it from non-acetylated aromatic amines. Under Japanese occupational safety regulations (安衛法), DABZ is designated as a substance requiring labeling and SDS notification [1]. The ACGIH (2024) assigns DABZ the PNOS (Particles Not Otherwise Specified) TLV of 3 mg/m³ for respirable particles and 10 mg/m³ for inhalable particles [2]. DABZ carries IARC Group 2B classification (possibly carcinogenic to humans) and GHS hazard statements H302-H312-H332 (harmful if swallowed, in contact with skin, or if inhaled) and H341-H350 (suspected of causing genetic defects and cancer) [3].

Regulatory Classification
Supporting evidence
IARC Group 2B; PNOS TLV 3 mg/m³ (respirable), 10 mg/m³ (inhalable).
Specific regulatory limits differ from benzidine
GHS H341, H350; occupational monitoring context
Occupational exposure limit IARC classification TLV Regulatory compliance

N,N'-Diacetylbenzidine: Application Scenarios


Metabolic Biomarker Development & Monitoring

N,N'-Diacetylbenzidine is a quantitatively predominant metabolite in rodent models (73 ± 2.5% of recovered radioactivity in rat liver slices [1]) and a measurable, albeit minor, metabolite in human systems (1.6 ± 0.5% baseline, increasing 32-fold to 51 ± 3% with deacetylase inhibition [1]). Laboratories developing LC-MS/MS or GC-MS methods for urinary biomonitoring of benzidine-exposed workers must procure authentic DABZ reference standard to accurately quantify this specific acetylated metabolite alongside benzidine and N-acetylbenzidine, as demonstrated in validated isotope dilution mass spectrometry methods for worker urine samples [2].

DNA Adduct and Carcinogenesis Studies

For investigations into the metabolic activation pathways of benzidine-induced carcinogenesis, DABZ is the direct precursor to the well-characterized DNA adduct N'-(deoxyguanosin-8-yl)-N-acetylbenzidine via its N-hydroxylated metabolite N-OH-DABZ [1]. Procurement of DABZ is essential for laboratories synthesizing N-OH-DABZ for N,O-acyltransferase activation assays or for generating DNA adduct standards for ³²P-postlabeling or mass spectrometric analysis. The 48-fold slower N-oxidation of DABZ relative to N-acetylbenzidine in rat microsomes [1] also makes DABZ the appropriate substrate for studies examining the rate-limiting steps in the benzidine metabolic cascade.

CYP450 Induction and Inhibition Assays

DABZ oxidation to N-hydroxy-N,N'-diacetylbenzidine (NHDA) occurs exclusively in β-naphthoflavone-induced microsomes (421 ± 49 pmol/mg protein/min) and is not detected in control microsomes, with complete inhibition by CYP1A1/1A2-specific inhibitors α-naphthoflavone and ellipticine at 10 μM [1]. This isoform specificity positions DABZ as a selective probe substrate for assessing CYP1A1/1A2 induction or inhibition in rodent and human liver preparations. Researchers must procure DABZ specifically for such assays, as N-acetylbenzidine undergoes constitutive oxidation (49 ± 6 pmol/mg/min in control microsomes [1]) and therefore cannot serve as a selective CYP1A1/1A2 probe.

Analytical Reference Standard for HPLC/GC-MS

Due to its distinct physicochemical properties—melting point of 314–330°C, complete water insolubility, and log Pow of 1.97 [1]—DABZ requires specific extraction and chromatographic conditions that differ substantially from those used for benzidine or N-acetylbenzidine. Procurement of high-purity DABZ (CAS 613-35-4) as an analytical reference standard is mandatory for method development and validation in laboratories quantifying benzidine metabolites in biological matrices, environmental samples, or industrial process monitoring.

Application
Selection Property
Validation Focus
Metabolic biomarker method development
Species-specific metabolite profile
Quantitative accuracy vs. ABZ/BZ
DNA adduct & carcinogenesis studies
N-OH-DABZ precursor specificity
Adduct identity verification
CYP1A1/1A2 induction assays
Selective probe substrate
Induction-dependent activity review
Chromatographic method development
Thermal stability, low water solubility
Extraction and GC/HPLC condition optimization

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